Regulatory Identification as Prednisolone EP Impurity G: A Traceable Reference Standard
20(S)-Hydroxy Prednisolone is officially designated as Prednisolone EP Impurity G in the European Pharmacopoeia, providing a definitive, traceable identity that distinguishes it from all other prednisolone-related compounds for analytical method development and validation . This regulatory recognition mandates its use as a reference standard in impurity profiling for prednisolone and prednisone active pharmaceutical ingredients, a role not fulfilled by other 20-hydroxy stereoisomers or metabolites [1].
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Prednisolone EP Impurity G (20(S)-Hydroxy Prednisolone) |
| Comparator Or Baseline | Prednisolone EP Impurity C (Hydrocortisone), Impurity D (Prednisone), Impurity F (Dexamethasone) |
| Quantified Difference | Unique EP impurity code for 20(S)-hydroxy configuration |
| Conditions | European Pharmacopoeia monograph for Prednisolone |
Why This Matters
This regulatory identity is essential for laboratories conducting pharmacopeial compliance testing, ensuring accurate identification and quantification of specific impurities in prednisolone formulations.
- [1] European Pharmacopoeia. Prednisolone Monograph: Related Substances Test. 10th Edition. View Source
